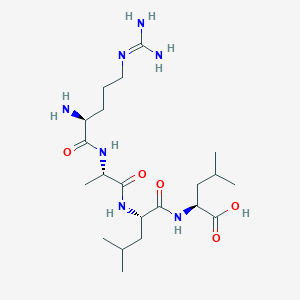![molecular formula C17H33NO2 B12628455 N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine CAS No. 920280-87-1](/img/structure/B12628455.png)
N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine is an organic compound that belongs to the class of amines This compound features a cyclohexyl group attached to a cycloheptanamine backbone, with a 2-methoxyethoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of a cyclohexyl intermediate, which can be achieved through the reaction of cyclohexylamine with appropriate reagents.
Attachment of the 2-Methoxyethoxy Group: The next step involves the introduction of the 2-methoxyethoxy group to the cyclohexyl intermediate. This can be done using reagents such as 2-methoxyethanol in the presence of a suitable catalyst.
Formation of the Final Compound: The final step involves the reaction of the modified cyclohexyl intermediate with cycloheptanamine under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{4-[(2-Methoxyethoxy)methyl]cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
- N-{4-[(4-Methoxyphenoxy)methyl]cyclohexyl}cycloheptanamine
- N-{4-[(4-Methoxyphenyl)amino]methyl}cyclohexylamine
Comparison: N-{4-[(2-Methoxyethoxy)methyl]cycloheptanamine is unique due to its specific substituent groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
920280-87-1 |
|---|---|
Formule moléculaire |
C17H33NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-[4-(2-methoxyethoxymethyl)cyclohexyl]cycloheptanamine |
InChI |
InChI=1S/C17H33NO2/c1-19-12-13-20-14-15-8-10-17(11-9-15)18-16-6-4-2-3-5-7-16/h15-18H,2-14H2,1H3 |
Clé InChI |
UPFRCNQKCYEZIE-UHFFFAOYSA-N |
SMILES canonique |
COCCOCC1CCC(CC1)NC2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B12628373.png)
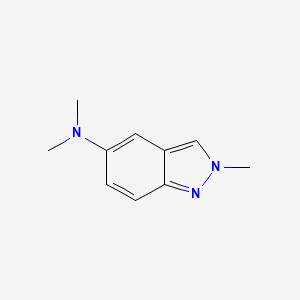
![7-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12628380.png)
![{1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol](/img/structure/B12628381.png)
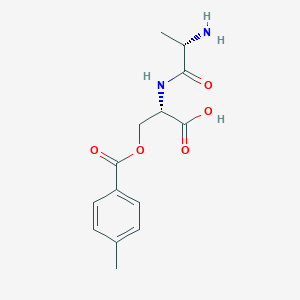
![3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal](/img/structure/B12628385.png)
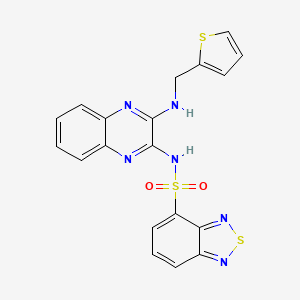
![N-(3-chlorophenyl)-1-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-prolinamide](/img/structure/B12628396.png)
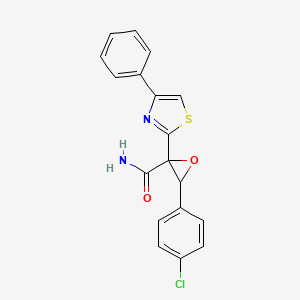
![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12628417.png)
![3-tert-Butyl-6-(2,4-dibromo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12628418.png)
![[4-(2-Pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride](/img/structure/B12628425.png)
![6-[(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12628439.png)
